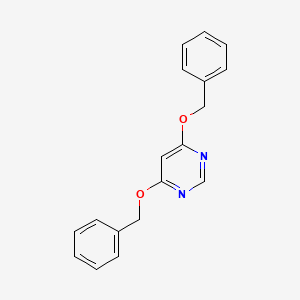

4,6-Bis(benzyloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)12-21-17-11-18(20-14-19-17)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVBLJSKBEUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654786 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18337-66-1 | |

| Record name | 4,6-Bis(benzyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

De Novo Synthesis Approaches to 4,6-Bis(benzyloxy)pyrimidine

The construction of the this compound scaffold from basic precursors is a fundamental aspect of its chemistry. The term "de novo synthesis," in this context, refers to the formation of the pyrimidine (B1678525) ring system and its subsequent functionalization, as opposed to the modification of a pre-existing pyrimidine core. pixorize.comlibretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most prevalent method for introducing the benzyloxy groups onto the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This reaction class involves the displacement of a leaving group, typically a halogen, on the aromatic pyrimidine ring by a nucleophile, in this case, the benzyloxide anion. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyrimidine ring, further activated by electron-withdrawing groups, facilitates this type of reaction. wikipedia.orgacs.org

The synthesis of this compound often commences with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). The reaction proceeds by the stepwise displacement of the chloride ions by benzyloxide. A typical procedure involves treating 4,6-dichloropyrimidine with sodium benzyloxide, generated in situ from benzyl (B1604629) alcohol and a strong base like sodium hydride, in an appropriate solvent.

One documented synthesis involves the conversion of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine through nucleophilic displacement of the chlorides by benzyloxide. semanticscholar.org This highlights a common strategy where other substituents on the pyrimidine ring can influence the reaction and are carried through the synthesis.

| Starting Material | Reagents | Product | Yield |

| 4,6-Dichloropyrimidine | Benzyl alcohol, Sodium Hydride | This compound | Not specified |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Not specified semanticscholar.org |

This table summarizes the general stepwise benzylation protocol.

The regioselectivity of SNAr reactions on substituted pyrimidines is a critical consideration. In the case of dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally favors the C-4 position. wuxiapptec.comresearchgate.net However, the presence of other substituents on the ring can significantly alter this preference. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct substitution to the C-2 position. wuxiapptec.com

While 4,6-dihalopyrimidines are symmetrical, leading to a single product upon disubstitution, the principles of regioselectivity become paramount when synthesizing unsymmetrically substituted analogues or when dealing with starting materials containing multiple, distinct leaving groups. The electronic properties of the substituents play a key role in determining the site of nucleophilic attack. wuxiapptec.comwuxiapptec.com

Temperature is a crucial parameter in controlling SNAr reactions. Elevated temperatures are often required to overcome the activation energy barrier for the reaction. numberanalytics.com However, in some cases, surprisingly low temperatures can be effective, as seen in the C-2 selective SNAr of 2-MeSO2-4-chloropyrimidine with an alkoxide at -78°C. wuxiapptec.com The choice of solvent also plays a significant role, with polar aprotic solvents like N,N-dimethylformamide (DMF) being common. numberanalytics.com The use of flow chemistry and microwave heating can allow for reactions to be run at temperatures above the solvent's boiling point by applying pressure, which can significantly accelerate reaction rates. acsgcipr.org

| Parameter | Influence on SNAr Reactions |

| Temperature | Affects reaction rate; higher temperatures generally increase the rate but can also lead to side reactions. numberanalytics.com |

| Solvent | Polar aprotic solvents are commonly used to solvate the nucleophile and facilitate the reaction. numberanalytics.com |

| Pressure | Can be used in conjunction with high temperatures to accelerate slow reactions. acsgcipr.org |

This table outlines key parameters influencing SNAr conditions.

Regioselectivity in Substitution Reactions

Alternative Synthetic Routes

While SNAr is the dominant method, other strategies for the synthesis of benzyloxypyrimidines exist.

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis for forming carbon-heteroatom bonds. beilstein-journals.orgrsc.orgscielo.org.mx While more commonly associated with C-C and C-N bond formation, palladium catalysis can also be applied to the synthesis of aryl ethers. Although direct palladium-catalyzed C-O coupling to form this compound is not widely reported as a primary synthetic route, the technology for such transformations exists. These methods could potentially offer an alternative to the classical SNAr approach, particularly for substrates where SNAr is sluggish or leads to undesired side products. The application of palladium-catalyzed methods has been noted for the modification of purine (B94841) nucleosides, which share a similar heterocyclic core. google.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving the environmental footprint of chemical processes. ijamtes.orgacs.org For heterocyclic compounds like pyrimidines, microwave irradiation can reduce reaction times from hours to minutes. cem.com The optimization of microwave-assisted synthesis involves the systematic adjustment of several key parameters:

Solvent and Catalyst Screening: The choice of solvent is critical as it must couple efficiently with microwave energy. High-boiling polar solvents like DMF, N,N-dimethyl acetamide (B32628) (DMAC), or even water are often used. beilstein-journals.orgnih.gov Catalysts, such as bases or phase-transfer catalysts, are screened to find the optimal combination for the desired transformation. rsc.org

Microwave Power and Reaction Time: Power and time are interdependent. Higher power levels can lead to rapid heating but risk side product formation if not carefully controlled. foliamedica.bg Optimization aims to find the lowest power and shortest time needed for complete conversion.

Temperature and Pressure: Modern microwave reactors allow for precise temperature and pressure control, enabling reactions to be conducted at temperatures well above the solvent's atmospheric boiling point, which dramatically accelerates reaction rates. organic-chemistry.org

In the synthesis of various pyrimidine derivatives, microwave assistance has been shown to be highly effective. For instance, multicomponent reactions to form substituted pyrimidinones (B12756618) have seen yields increase from 18% under conventional heating for 16 hours to significantly higher yields in just minutes with microwave irradiation. beilstein-journals.org Similarly, the synthesis of pyrazole (B372694) and oxadiazole hybrids showed a reduction in reaction time from 7–9 hours to 9–10 minutes with a concurrent increase in yield from a range of 55-70% to 79-92%. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity

A comparative analysis between conventional heating and microwave-assisted synthesis for pyrimidine derivatives consistently highlights the advantages of the latter in terms of reaction speed and often, efficiency.

A study on the synthesis of 2-amino-4,6-diarylpyrimidines provides a clear comparison. javeriana.edu.co While conventional heating in refluxing ethanol (B145695) with a base catalyst could achieve high yields (93-94%), it required long reaction times. javeriana.edu.co The microwave-assisted, solvent-free method using CaCl₂ as a catalyst achieved comparable, though slightly lower, yields (83-86%) in a fraction of the time. javeriana.edu.co

| Compound Synthesized | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-diphenylpyrimidine | Conventional | Base / Organic Solvent | Long (hours) | 94% | javeriana.edu.co |

| Microwave | CaCl₂ / Solvent-free | Short (minutes) | 86% | ||

| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Base / Organic Solvent | Long (hours) | 93% | javeriana.edu.co |

| Microwave | CaCl₂ / Solvent-free | Short (minutes) | 83% | ||

| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Conventional (4 steps) | NaH / Benzyl Alcohol | Not specified | 67% (overall) | researchgate.net |

This data illustrates a common trade-off: conventional methods might be optimized to eke out a slightly higher yield, but at a significant cost in time and energy. Microwave synthesis offers a much more rapid and "green" alternative, which is highly desirable for efficient chemical production. javeriana.edu.co The selectivity of the reaction, particularly the exclusive formation of the 4,6-disubstituted product over potential side reactions, is generally high in both methods for substrates like 4,6-dichloropyrimidine due to the reactivity of these positions.

Mechanistic Investigations of Formation Reactions

The formation of this compound from 4,6-dichloropyrimidine and a benzyloxy nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, which is further activated by the two nitrogen atoms, facilitates the attack of nucleophiles.

Kinetic Studies of Benzyloxy Group Introduction

The SNAr reaction is typically a bimolecular process, meaning its rate depends on the concentration of both the substrate (4,6-dichloropyrimidine) and the nucleophile (benzyloxide). The reaction kinetics are expected to follow a second-order rate law:

Rate = k[Dichloropyrimidine][Benzyloxide]

Elucidation of Reaction Intermediates

The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Nucleophilic Attack: The benzyloxide ion attacks one of the electrophilic carbons (C4 or C6) of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral, anionic intermediate. This step is generally the rate-determining step of the reaction. The negative charge of this intermediate is delocalized across the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms. mdpi.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This process occurs twice to yield the final 4,6-disubstituted product. The formation of a mono-substituted intermediate, 4-benzyloxy-6-chloropyrimidine, would precede the formation of the final product. Studies on related 2-amino-4,6-dichloropyrimidine (B145751) systems confirm that the high concentration of alkoxide ions under basic conditions drives the substitution, and the electron-deficient nature of the pyrimidine ring effectively stabilizes the anionic intermediates. mdpi.com

Role of Catalysts and Reaction Conditions in Mechanism Alteration

While the fundamental SNAr mechanism remains the same, catalysts and reaction conditions can significantly alter the reaction's efficiency and pathway.

Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is required to deprotonate benzyl alcohol, forming the highly nucleophilic benzyloxide anion. researchgate.netacs.org The concentration and strength of the base can directly influence the reaction rate by controlling the concentration of the active nucleophile.

Phase-Transfer Catalysts (PTC): In a biphasic system (e.g., an organic solvent and an aqueous solution of the base), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. The PTC facilitates the transfer of the benzyloxide anion from the aqueous phase to the organic phase where the 4,6-dichloropyrimidine substrate is dissolved. This dramatically increases the reaction rate by overcoming the insolubility of the reactants in a common solvent. This technique is particularly useful in "green chemistry" applications as it can reduce the need for polar aprotic solvents.

Catalyst for Alternative Reactions: In some syntheses of complex pyrimidine derivatives, catalysts can enable entirely different reaction pathways. For example, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic catalyst can promote one-pot multi-component reactions to form fused pyrimidine systems, proceeding through Knoevenagel and Michael addition intermediates rather than direct SNAr. acs.org While not directly applicable to the synthesis of the title compound from dichloropyrimidine, it illustrates how catalysts can fundamentally alter the mechanistic pathway.

Chemical Reactivity and Derivatization Studies

Transformations Involving the Pyrimidine (B1678525) Ring

The pyrimidine core of 4,6-Bis(benzyloxy)pyrimidine is the primary site for reactions that build molecular complexity. Its reactivity is a balance between the activating effect of the nitrogen atoms towards nucleophiles and the influence of the benzyloxy substituents.

The pyrimidine ring is known to undergo nucleophilic substitution, typically at the 2, 4, and 6 positions. slideshare.net In this compound, the 4 and 6 positions are occupied by benzyloxy groups, which can act as leaving groups under certain conditions. researchgate.netresearchgate.net The presence of electron-withdrawing groups, such as nitro or nitroso groups, on the pyrimidine ring can highly activate it towards nucleophilic substitution. researchgate.netresearchgate.net For instance, in related pyrimidine systems, alkoxides can act as both nucleophiles in substitution reactions and as leaving groups. researchgate.netresearchgate.net

Research has shown that the displacement of chloro groups at the 4 and 6 positions of a pyrimidine ring by benzyloxide is a smooth process. semanticscholar.org This suggests that the reverse reaction, the displacement of the benzyloxy groups, is also feasible. For example, in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) was converted to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine by reaction with benzyl (B1604629) alcohol and sodium hydride. semanticscholar.org This highlights the ability of the benzyloxy group to be introduced via nucleophilic substitution.

Electrophilic substitution on the pyrimidine ring is generally less favorable than nucleophilic substitution due to the ring's electron-deficient nature. However, when it does occur, it preferentially takes place at the C-5 position. slideshare.netresearchgate.net The electron-donating nature of the benzyloxy groups at the 4 and 6 positions can help to increase the electron density at the C-5 position, thereby facilitating electrophilic attack.

A key example of an electrophilic substitution reaction is chlorination. The chlorination of this compound-2-carbonitrile at the C-5 position has been successfully achieved using N-chlorosuccinimide (NCS) in acetic acid at elevated temperatures, affording 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in high yield. semanticscholar.org This demonstrates that even with the deactivating influence of the two nitrogen atoms, the C-5 position remains reactive towards electrophiles.

Nucleophilic Substitution Reactions at Unsubstituted Positions

Reactions of the Benzyloxy Moieties

The benzyloxy groups in this compound are not merely spectators in its chemical transformations. They can be actively involved in reactions and also serve as protecting groups that can be strategically removed.

Conversely, the benzyl group is often removed through hydrogenolysis, a reduction reaction. acs.org However, in the context of pyrimidine nucleosides, standard hydrogenolysis of O-benzyl ethers can be sluggish and lead to side reactions, including the reduction of the pyrimidine base itself. nih.gov

The benzyloxy group is frequently employed as a protecting group for hydroxyl functionalities. smolecule.com Its removal regenerates the hydroxyl group, and in the case of this compound, leads to the formation of 4,6-dihydroxypyrimidine (B14393). chemicalbook.com The deprotection of benzyl ethers is a critical step in many synthetic pathways. semanticscholar.org

Several methods exist for the deprotection of benzyl groups. Catalytic hydrogenation is a common method, but as mentioned, can have drawbacks with pyrimidine-containing compounds. nih.govtandfonline.com Alternative methods for deprotection of N-benzyl groups on pyrimidines include the use of trifluoroacetic acid (TFA) for N-benzyloxymethyl (BOM) groups. tandfonline.comtandfonline.com For O-benzyl groups, benzyloxycarbamates have been explored as an alternative that are more labile to hydrogenolysis. nih.gov In one study, attempts to deprotect 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile via hydrogenation resulted in an intractable mixture, highlighting the challenges associated with this transformation. semanticscholar.org

The benzyloxy groups exert a significant electronic and steric influence on the reactivity of the entire molecule. Electronically, the oxygen of the benzyloxy group can donate electron density to the pyrimidine ring through resonance, which can modulate the reactivity of the ring towards both nucleophiles and electrophiles. scbt.commdpi.com This electron-donating effect can enhance the nucleophilicity of the pyrimidine ring system. scbt.com

Sterically, the bulky benzyloxy groups can hinder the approach of reagents to the adjacent positions on the pyrimidine ring, thereby influencing the regioselectivity of reactions. This steric hindrance can promote selective interactions with certain reagents. scbt.com The presence of the benzyloxy group can also enhance the solubility of the molecule in organic solvents, which can be advantageous for synthetic transformations. smolecule.com

Data Tables

Table 1: Reactions of this compound and its Derivatives

| Reaction Type | Reactant(s) | Product(s) | Conditions | Reference(s) |

| Nucleophilic Substitution | 4,6-dichloro-2-(methylthio)pyrimidine, Benzyl alcohol, NaH | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | Not specified | semanticscholar.org |

| Electrophilic Substitution (Chlorination) | This compound-2-carbonitrile, NCS | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Acetic acid, ~118 °C | semanticscholar.org |

| Deprotection (Hydrogenation) | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Intractable baseline material | H₂, Pd/C, MeOH/THF | semanticscholar.org |

Applications As a Synthetic Building Block and Precursor

Precursor for Functionalized Pyrimidine (B1678525) Derivatives

The stable yet removable nature of the benzyl (B1604629) protecting groups on 4,6-Bis(benzyloxy)pyrimidine makes it an ideal starting point for the synthesis of various substituted pyrimidines. The protected core is resilient to a variety of reaction conditions, enabling chemists to build molecular complexity before revealing the hydroxyl groups in the final steps.

The pyrimidine core is a fundamental component of numerous biologically active molecules and fused heterocyclic systems. Starting from benzyloxy-protected pyrimidines, chemists can construct elaborate molecular architectures. For instance, derivatives of this compound are used to create fused-ring systems like pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines. rsc.orgnih.gov The synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidines, for example, can begin with 2,4-dichloro-5-(β-chloroethyl)pyrimidine, which is subsequently modified. rsc.org The use of benzyloxy groups provides an alternative strategy for protecting the pyrimidine core while other parts of the molecule are assembled.

Furthermore, research into inactivators of human O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, has utilized substituted (benzyloxy)pyrimidine derivatives as key structures. acs.org This highlights the role of the benzyloxy-pyrimidine scaffold in creating molecules designed for specific biological targets. The synthesis of these complex scaffolds often involves multiple steps where the robust nature of the benzyl ether is crucial for a successful outcome.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govscielo.org.mx Pyrimidine derivatives are frequently used as key components in these reactions.

For example, the synthesis of pyrimido[4,5-b]quinoline derivatives can be achieved through a one-pot, three-component reaction of an appropriate aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.govacs.org A precursor like this compound can be converted into the necessary aminopyrimidine component, thereby being integrated into such MCR sequences. Similarly, the synthesis of highly functionalized pyrrolo[2,3-d]pyrimidine derivatives has been accomplished via a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx The versatility of the benzyloxy-protected pyrimidine core allows it to be a foundational element in designing components for these powerful synthetic strategies.

Synthesis of Complex Pyrimidine Scaffolds

Role in Nucleoside Modification Chemistry

Nucleosides and their analogues are a cornerstone of medicinal chemistry, forming the basis for numerous antiviral and anticancer drugs. nih.govmdpi.com The synthesis of modified nucleosides often requires protecting groups to prevent unwanted side reactions on the heterocyclic base while modifications are made to the sugar moiety, or vice versa. The benzyloxy groups in this compound are well-suited for this purpose.

The synthesis of nucleoside analogues often involves the coupling of a modified sugar with a heterocyclic base. The benzyloxy groups on the pyrimidine can protect the base during these coupling reactions. A notable application is in the synthesis of acyclo-C-nucleosides. Research has shown that protected 2-formyl-L-arabinal can react with thiourea (B124793) in the presence of a base to produce 5-[1R,2S-1,2-bis(benzyloxy)-3-hydroxypropyl]-1,2-dihydropyrimidine-2-thione via a ring transformation. nih.gov This method directly incorporates a benzyloxy-functionalized side chain onto a newly formed pyrimidine ring, creating a pyrimidine acyclo-C-nucleoside.

Another approach involves the synthesis of acyclic nucleoside libraries for drug discovery. nih.gov In these syntheses, pyrimidine acetic acid analogues, which can be derived from benzyloxy-protected precursors, are coupled with a diverse set of amines to generate a wide array of potential drug candidates. nih.gov The benzyloxy groups can be removed in a final step to yield the desired nucleoside analogues.

The ability to create a wide variety of molecular structures is crucial for the discovery of new drugs. The use of this compound as a building block significantly contributes to the scaffold diversity in nucleoside research. The benzyl groups are stable under many reaction conditions used to modify other parts of the molecule, such as the sugar component or other positions on the pyrimidine ring. beilstein-journals.org

This stability allows for a modular approach to synthesis. Researchers can build a variety of complex sugar mimics or other side chains and then attach them to the benzyloxy-protected pyrimidine core. After the main scaffold is assembled, the benzyl groups can be removed through methods like catalytic hydrogenation, revealing the 4,6-dihydroxypyrimidine (B14393) structure. This late-stage deprotection strategy opens up pathways to a broad range of nucleoside analogues that would be difficult to access otherwise. This approach has been instrumental in creating libraries of modified nucleosides for high-throughput screening in antiviral and anticancer research. nih.govresearchgate.net

Methodologies for Nucleoside Analogue Synthesis

Advanced Organic Synthesis Applications

Beyond its general use as a protected building block, this compound and its derivatives are employed in more specialized and advanced synthetic applications. A significant area is in the field of medicinal chemistry, particularly in the development of enzyme inhibitors.

A prominent example is the design of inactivators for the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). acs.org This enzyme can confer resistance to certain anticancer chemotherapy agents. By inactivating AGT, it is possible to enhance the efficacy of these cancer treatments. Substituted O6-(benzyloxy)pyrimidines have been synthesized and identified as potent inactivators of human AGT. acs.org The synthesis of these targeted molecules requires precise control over the substitution pattern on the pyrimidine ring, a task facilitated by the use of the benzyloxy protecting groups. This application demonstrates the transition of a synthetic building block into a key component of a sophisticated therapeutic strategy.

Utilization in Convergent Synthesis Strategies

In convergent synthesis, complex molecules are assembled from smaller, pre-synthesized fragments or building blocks. This approach is often more efficient than linear synthesis, where a molecule is built step-by-step. This compound is an ideal fragment for such strategies due to its stable, pre-functionalized pyrimidine core.

A notable example of its use is in the synthesis of highly substituted pyrimidines. Researchers have developed a synthetic route starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916). semanticscholar.orgresearchgate.net In this process, the two chlorine atoms are displaced by benzyloxide in a nucleophilic substitution reaction to form 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine. semanticscholar.org This intermediate is then subjected to a series of transformations, including oxidation of the methylthio group, displacement by a cyanide group, and subsequent chlorination, to yield 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile. semanticscholar.orgresearchgate.net This advanced intermediate, containing the intact this compound core, is a key component that can be coupled with other molecules in the final stages of a synthesis.

Formation of Carbon-Carbon Bonds via Coupling Reactions (e.g., Suzuki-Miyaura)

The pyrimidine scaffold of this compound can be further elaborated through carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example. researchgate.netrsc.orgmdpi.com This palladium-catalyzed reaction is a powerful tool for creating biaryl structures by coupling an organoboron compound with a halide.

To facilitate this, a halogen is typically introduced at an open position on the pyrimidine ring, most commonly the C5 position. For instance, 2,4-bis(benzyloxy)-5-bromopyrimidine (B1331184) is used as a substrate to react with various arylboronic acids. This reaction successfully introduces a wide range of aryl groups at the C5 position, leading to the formation of 2,4-bis(benzyloxy)-5-arylpyrimidines. nih.gov These compounds have been investigated as potential inhibitors of the molecular chaperone HSP90, a target in cancer therapy. nih.gov

The versatility of this scaffold is further highlighted by the synthesis of 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine, a boronic ester derivative. chemenu.com This turns the pyrimidine itself into the organoboron partner for Suzuki-Miyaura reactions, allowing it to be coupled with various aryl or heteroaryl halides.

The table below summarizes the results of Suzuki-Miyaura coupling reactions using a halogenated derivative of the bis(benzyloxy)pyrimidine scaffold to synthesize novel 5-arylpyrimidines. nih.gov

| Entry | Arylboronic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | o-tolyl | 2,4-Bis(benzyloxy)-5-(o-tolyl)pyrimidine | 42.0% |

| 2 | 4-fluorophenyl | 2,4-Bis(benzyloxy)-5-(4-fluorophenyl)pyrimidine | 34.3% |

| 3 | 2-chlorophenyl | 2,4-Bis(benzyloxy)-5-(2-chlorophenyl)pyrimidine | 23.6% |

| 4 | 2,4-dichlorophenyl | 2,4-Bis(benzyloxy)-5-(2,4-dichlorophenyl)pyrimidine | 9.6% |

Scaffold Transformation and Diversification via Benzyloxy Group Manipulation

A key feature of this compound in synthetic chemistry is the strategic use of the benzyloxy groups as protecting groups for hydroxyl functionalities. These benzyl ethers are stable under many reaction conditions but can be cleaved when desired to reveal the more reactive hydroxyl groups, allowing for scaffold transformation and diversification.

This deprotection step is critical for altering the electronic properties and functional handles of the pyrimidine core. A clear example is the conversion of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile into 4,5,6-trichloropyrimidine-2-carbonitrile. semanticscholar.org In this two-step procedure, the starting material is first treated with trifluoroacetic acid (TFA), a common reagent for benzyl ether cleavage. This removes the benzyl groups, exposing the hydroxyl groups to form a dihydroxypyrimidine intermediate. The subsequent reaction with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) replaces the newly formed hydroxyl groups with chlorine atoms, completing the transformation of the scaffold. semanticscholar.org This process demonstrates how manipulating the benzyloxy groups is integral to diversifying the pyrimidine structure, converting a relatively inert ether into a highly reactive polychlorinated pyrimidine ready for further nucleophilic substitution reactions.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For 4,6-bis(benzyloxy)pyrimidine, computational methods can elucidate its electronic landscape, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying relatively large molecules like this compound. numberanalytics.com While specific DFT studies on this compound are not prevalent in the literature, the methodology has been extensively applied to related pyrimidine (B1678525) derivatives, providing a framework for what such an analysis would entail. jchemrev.comepstem.net

DFT calculations are used to optimize the molecular geometry and to determine the electronic properties, which are governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. epstem.net For pyrimidine derivatives, HOMOs are often located on the pyrimidine ring, while LUMOs can be localized on attached groups, influencing charge transfer within the molecule. epstem.net

Typical DFT studies on similar heterocyclic systems employ functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve reliable results. jchemrev.comirjweb.comrsc.orgrsc.org These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. epstem.net

Table 1: Common DFT Methodologies Applied to Pyrimidine Derivatives

| DFT Functional | Basis Set | Common Applications | Reference |

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties (HOMO/LUMO), vibrational analysis, molecular orbital analysis. | jchemrev.comresearchgate.net |

| B3LYP | 6-311G++(d,p) | Higher accuracy geometry and electronic structure calculations, evaluation of chemical reactivity parameters. | irjweb.com |

| M06-2X | 6-31G* | Calculation of reaction pathways, transition state energies, and IRC (Intrinsic Reaction Coordinate) profiles. | rsc.org |

The presence of two flexible benzyloxy groups in this compound gives rise to a complex potential energy landscape with multiple possible conformations. The key degrees of freedom are the torsion angles around the C(pyrimidine)–O and O–CH₂ bonds. Conformational analysis aims to identify the lowest energy conformers (global and local minima) and the energy barriers between them.

This analysis can be performed by systematically rotating the flexible bonds and calculating the energy at each step to map the potential energy surface. escholarship.orgacs.org Studies on related molecules like 4-benzylamino-2,6-bis(benzyloxy)pyrimidine have shown that significant conformational changes can occur between the solid state (as determined by X-ray crystallography) and the "free" state in solution or the gas phase, which can be modeled using DFT. researchgate.net The interplay of steric hindrance between the bulky benzyl (B1604629) groups and the pyrimidine ring, along with subtle electronic interactions, will determine the preferred molecular shape. The resulting energy landscape is critical for understanding how the molecule's shape influences its interactions with other molecules or biological targets. tandfonline.comscilit.com

Density Functional Theory (DFT) Calculations

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them.

Regioselectivity—the preference for a reaction to occur at one molecular site over another—is a fundamental concept in synthesis. numberanalytics.com Computational chemistry offers powerful tools to predict these outcomes. rsc.org For this compound, DFT calculations can predict the most probable sites for reactions like electrophilic or nucleophilic aromatic substitution.

Methods for predicting regioselectivity include:

Analysis of the Molecular Electrostatic Potential (MEP): The MEP map reveals electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. epstem.net

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict reactivity. For an electrophilic attack, the reaction is likely to occur where the HOMO has the largest electron density. For a nucleophilic attack, the site is predicted by the largest density in the LUMO.

Calculation of Intermediate Energies: A common strategy involves calculating the relative energies of all possible intermediates formed by the reaction at different sites. The pathway proceeding through the most stable intermediate is generally favored. beilstein-journals.org This approach has been successfully used to predict the regioselectivity of C-H activation and amination in other heterocyclic systems. beilstein-journals.orgacs.org

Simulating a complete reaction mechanism provides a step-by-step understanding of how reactants are converted into products. youtube.com This involves using quantum chemical methods to calculate the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. rsc.org A transition state is a first-order saddle point on the potential energy surface, and locating it allows for the calculation of the reaction's activation energy, which determines the reaction rate. caltech.edu

For instance, the synthesis of this compound likely involves a nucleophilic substitution where phenoxide ions react with a dihalopyrimidine. A simulation could model this SNAr mechanism. Furthermore, subsequent reactions of the title compound can be explored. Computational studies on the aminolysis of related nitro-activated chloropyrimidines have successfully used DFT (at the M06-2X/6-31G* level) to compute reaction profiles and explain why aminolysis of an alkoxy group was favored over a chloro group. rsc.orgrsc.org Similarly, ab initio molecular dynamics (AIMD) simulations have been employed to elucidate the mechanistic continuum between SN1 and SN2 pathways in glycosylation reactions involving pyrimidine-like structures. nih.gov Such simulations could offer profound insights into the reactivity of this compound.

Computational Prediction of Regioselectivity

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice held together by a network of intermolecular forces. While this compound itself lacks strong hydrogen bond donors (like N-H or O-H groups), its crystal structure would be stabilized by a combination of weaker interactions.

Analysis of closely related structures provides a strong indication of the interactions to be expected. For example, the crystal structure of 2-benzylamino-4,6-bis(benzyloxy)pyrimidine , which differs only by the addition of an amino group at the C2 position, has been extensively studied. nih.govresearchgate.net In this analogue, the primary interaction is a pair of N-H···N hydrogen bonds that link molecules into centrosymmetric dimers. nih.govresearchgate.netsigmaaldrich.com

For this compound, the packing would be dictated by other forces:

π-π Stacking: The electron-rich benzyl rings and the electron-deficient pyrimidine ring can engage in π-π stacking interactions. These are common in aromatic systems and contribute significantly to crystal stability. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the benzyl and pyrimidine rings can interact with the π-electron clouds of adjacent aromatic rings. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. nih.govacs.org It maps the different types of interactions and their relative contributions to the total crystal packing, providing a detailed picture of the supramolecular architecture.

Table 2: Intermolecular Interactions in Compounds Related to this compound

| Compound | Interaction Type | Description | Reference |

| 2-Benzylamino-4,6-bis(benzyloxy)pyrimidine | N-H···N Hydrogen Bonds | Molecules are linked into centrosymmetric R²₂(8) dimers. | researchgate.netnih.govresearchgate.netsigmaaldrich.com |

| 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine | N-H···(N,O) Hydrogen Bonds, N-H···π(arene) Interactions | Molecules are linked into chains by a combination of three-center hydrogen bonds and N-H to arene bonds. | researchgate.netnih.gov |

| 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate | C-H···O Interactions, C-H···π Interactions, π-π Stacking | Features weak C-H···O chains and stabilizing π-π stacking with a centroid-centroid distance of 3.9282 Å. | nih.gov |

| 2-Amino-4,6-dimethoxypyrimidine | N-H···N Hydrogen Bonds, π-π Stacking | Forms chains of fused rings linked by hydrogen bonds, which are further connected by π-π stacking. | nih.govresearchgate.net |

Hydrogen Bonding Networks in Solid State

In the solid state of this compound, the hydrogen bonding network is expected to be dominated by weak C–H⋯N and C–H⋯O interactions. The pyrimidine ring provides nitrogen atoms that can act as hydrogen bond acceptors, while the benzyloxy groups offer oxygen atoms for the same role. The hydrogen atoms are provided by the aromatic C-H bonds of the benzyl groups and the pyrimidine ring itself.

While specific crystallographic data for this compound is not available, analysis of closely related structures provides a strong basis for predicting its hydrogen bonding patterns. For instance, in derivatives like 2-amino-4,6-dimethoxypyrimidine, weak C–H⋯O contacts are observed to further stabilize the crystal lattice. iucr.org Similarly, intramolecular C-H···N contacts have been identified in other pyrimidine derivatives, indicating the favorability of such interactions.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in identifying and characterizing these weak hydrogen bonds. The analysis of the molecular electrostatic potential (MEP) can reveal the electron-rich regions (negative potential) on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack by the electropositive hydrogen atoms of the C-H bonds.

The following table summarizes the potential hydrogen bonding interactions in the solid state of this compound based on findings for analogous compounds.

| Interaction Type | Donor | Acceptor | Typical H···A Distance (Å) | **Typical D-H···A Angle (°) ** | Significance |

| C–H⋯N | Benzyl C-H | Pyrimidine N | 2.2 - 2.8 | 120 - 170 | Contributes to the formation of layered or chain structures. |

| C–H⋯N | Pyrimidine C-H | Pyrimidine N | 2.2 - 2.8 | 120 - 170 | Links adjacent molecules, often in a head-to-tail arrangement. |

| C–H⋯O | Benzyl C-H | Ether O | 2.3 - 2.9 | 110 - 160 | Provides additional stability to the crystal lattice. |

| C–H⋯π(arene) | Pyrimidine C-H | Benzyl Ring | 2.6 - 3.0 | 120 - 160 | Influences the orientation of the benzyl groups relative to the pyrimidine core. |

π-Stacking Interactions

The presence of two benzyl groups and a pyrimidine ring in this compound makes π-stacking interactions a dominant feature of its solid-state architecture. These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of the aromatic rings.

In related benzyloxypyrimidine derivatives, π-π stacking is a frequently observed phenomenon that links molecules into one-, two-, or three-dimensional networks. For example, in 2-amino-4,6-dimethoxypyrimidine, adjacent chains formed by hydrogen bonds are further linked by aromatic π–π-stacking interactions to form a three-dimensional framework. researchgate.netnih.gov Similarly, in 4-amino-6-benzyloxy-2-(methylsulfanyl)-5-nitrosopyrimidine, centrosymmetric dimers are connected into chains through π-π stacking. nih.gov

Computational studies on model systems like the benzene (B151609) dimer show that the geometry of π-stacking can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). rsc.org In the case of this compound, a combination of these interactions is likely to occur between the pyrimidine rings and the benzyl rings of adjacent molecules.

The strength and geometry of these interactions can be investigated using computational methods such as Møller-Plesset perturbation theory (MP2) and dispersion-corrected DFT. nih.gov Non-Covalent Interaction (NCI) plots are a powerful visualization tool to identify and characterize these stacking interactions in real space.

The table below outlines the expected π-stacking interactions in the solid state of this compound.

| Interaction Type | Participating Rings | Typical Centroid-Centroid Distance (Å) | Description |

| Pyrimidine-Benzyl | Pyrimidine ring of one molecule and a benzyl ring of an adjacent molecule. | 3.5 - 4.0 | Often occurs in a slipped-parallel or T-shaped arrangement, contributing to a herringbone packing motif. |

| Benzyl-Benzyl | Benzyl rings of two neighboring molecules. | 3.5 - 4.5 | Can adopt either face-to-face or edge-to-face conformations, leading to the formation of extended stacks or layers. |

| Pyrimidine-Pyrimidine | Pyrimidine rings of adjacent molecules. | 3.4 - 3.8 | Typically a slipped-parallel arrangement due to the repulsion between the lone pairs of the nitrogen atoms. |

The interplay between the weak hydrogen bonds and the more dominant π-stacking interactions ultimately determines the final, most stable crystal packing of this compound.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

NMR Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound with the complexity of 4,6-Bis(benzyloxy)pyrimidine, which contains multiple aromatic rings and distinct proton and carbon environments, advanced NMR techniques are indispensable.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the nuclei. However, for an unambiguous assignment of all signals and to establish the molecular framework, two-dimensional (2D) NMR experiments are essential. worldsresearchassociation.comsioc-journal.cn

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks. In this compound, COSY spectra would reveal correlations between the ortho, meta, and para protons on the benzyl (B1604629) rings and would confirm the isolated nature of the H-2 and H-5 protons on the pyrimidine (B1678525) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the benzylic methylene (B1212753) protons (CH₂) would show a direct correlation to the corresponding CH₂ carbon signal. mdpi.comnih.gov

Correlation from the benzylic CH₂ protons to the C4/C6 carbons of the pyrimidine ring, confirming the ether linkage.

Correlation from the benzylic CH₂ protons to the ipso-carbon of the phenyl ring.

Correlations from the pyrimidine ring protons (H-2 and H-5) to the various carbons within the pyrimidine ring (C-2, C-4, C-5, C-6), confirming their positions. mdpi.comipb.pt

For structurally similar compounds, such as 2,4-Bis(benzyloxy)-5-arylpyrimidines, detailed NMR data has been reported, providing a template for the expected chemical shifts and correlations for this compound. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2,4-Bis(benzyloxy)-5-(4-chlorophenyl)pyrimidine tandfonline.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Pyrimidine H-6 | 8.29 (s, 1H) | - | C-2, C-4, C-5 |

| Phenyl H (benzyl) | 7.49-7.25 (m, 10H) | 128.65, 128.57, 128.49, 128.10, 128.07, 127.62 | C-ipso, O-CH₂ |

| Phenyl H (5-aryl) | 7.41-7.25 (m) | 133.66, 131.67, 130.03, 128.65 | C-5 (pyrimidine) |

| O-CH₂ (benzyl) | 5.48 (s, 2H), 5.46 (s, 2H) | 69.31, 68.52 | C-2/C-4 (pyrimidine), C-ipso (benzyl) |

| Pyrimidine C-2 | - | 167.34 | H-6, O-CH₂ |

| Pyrimidine C-4 | - | 163.99 | H-6, O-CH₂ |

| Pyrimidine C-5 | - | 115.23 | H-6, H (5-aryl) |

| Pyrimidine C-6 | - | 157.98 | H-6 |

| Phenyl C-ipso (benzyl) | - | 136.51, 136.00 | O-CH₂ |

Data is for an analogous compound and serves as a reference.

The benzyloxy groups in this compound are not static; they can rotate around the C-O and O-CH₂ bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of conformational changes that occur on the NMR timescale. numberanalytics.comlibretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.

At high temperatures, if the rotation around the bonds is fast, the NMR spectrum will show averaged signals. For example, the two benzyl groups might appear equivalent. As the temperature is lowered, the rotation slows down. If the rate of rotation becomes slow enough on the NMR timescale, separate signals for different conformers may be observed, or significant line broadening may occur at the coalescence temperature. mdpi.com This analysis allows for the determination of the energy barriers (ΔG‡) for bond rotation, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. mdpi.comauremn.org.br

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₈H₁₆N₂O₂). The calculated exact mass can be compared to the measured mass to confirm the identity of the synthesized product. For instance, HRMS analysis of related 2,4-bis(benzyloxy)-5-arylpyrimidines has been used to confirm their elemental compositions with high accuracy. tandfonline.com

Table 2: Predicted HRMS Data for this compound (C₁₈H₁₆N₂O₂) uni.lu

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 293.1285 |

| [M+Na]⁺ | 315.1104 |

| [M+K]⁺ | 331.0844 |

These values are predicted and serve as a reference for experimental verification.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and tracking the progress of a reaction.

In the synthesis of this compound from 4,6-dichloropyrimidine (B16783), IR spectroscopy would be used to monitor the disappearance of the C-Cl stretching vibrations and the appearance of strong C-O ether stretching bands.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 2950-2850 | IR, Raman |

| C=N / C=C (Pyrimidine ring) | Stretching | 1600-1450 | IR, Raman |

| C-O (Aryl ether) | Asymmetric Stretching | ~1250 | IR (strong) |

| C-O (Aryl ether) | Symmetric Stretching | ~1040 | Raman |

| Ring Breathing | Phenyl & Pyrimidine | ~1000, ~800 | Raman (strong) |

The IR spectrum of this compound would be characterized by aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methylene bridges below 3000 cm⁻¹, and a series of characteristic peaks in the fingerprint region (1600-600 cm⁻¹) corresponding to the pyrimidine and phenyl ring vibrations. A particularly strong and diagnostic band for the aryl ether linkage (Ar-O-CH₂) would be expected around 1250 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations and the non-polar bonds, such as the phenyl and pyrimidine ring breathing modes. researchgate.netamericanpharmaceuticalreview.com Comparing the spectra of the starting materials, intermediates, and the final product provides a clear picture of the chemical transformation based on the appearance and disappearance of key functional group vibrations.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique provides unequivocal information regarding bond lengths, bond angles, and the conformational geometry of a molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice. For complex organic molecules such as this compound and its derivatives, X-ray crystallography offers unparalleled insights into their structural and electronic properties.

Detailed crystallographic studies have been conducted on derivatives of this compound, providing a foundational understanding of its solid-state behavior. One such study focused on 2-benzylamino-4,6-bis(benzyloxy)pyrimidine, which incorporates the core this compound scaffold. researchgate.netnih.gov The analysis of this compound reveals critical information about how the pyrimidine ring and its bulky benzyloxy substituents organize in the crystalline form and the nature of the non-covalent forces at play.

The molecules of 2-benzylamino-4,6-bis(benzyloxy)pyrimidine are linked into centrosymmetric dimers through paired N—H⋯N hydrogen bonds. researchgate.netnih.gov This specific interaction creates a stable, repeating supramolecular structure. The geometry of this hydrogen bonding is well-defined, with a hydrogen to nitrogen distance (H⋯N) of 2.13 Å, a nitrogen to nitrogen distance (N⋯N) of 2.997 (2) Å, and a nearly linear N—H⋯N angle of 170°. researchgate.netnih.gov Such interactions are fundamental in directing the assembly of the crystal structure.

In a related compound, 2-amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine, the molecules are linked into chains by a combination of an asymmetric three-center N—H⋯(N,O) hydrogen bond and an N—H⋯π(arene) interaction. researchgate.netnih.gov This demonstrates the versatility of hydrogen bonding patterns in substituted bis(benzyloxy)pyrimidine systems.

The table below summarizes key crystallographic data and hydrogen bond parameters for a derivative of this compound, illustrating the precise nature of its solid-state structure.

| Compound Name | Chemical Formula | Hydrogen Bond Type | H···N Distance (Å) | N···N Distance (Å) | **N-H···N Angle (°) ** |

| 2-benzylamino-4,6-bis(benzyloxy)pyrimidine | C25H23N3O2 | N—H···N | 2.13 | 2.997 (2) | 170 |

Data sourced from Low et al., 2002. researchgate.netnih.gov

Broader Chemical Research Implications and Future Directions

Contribution to Pyrimidine (B1678525) Chemistry Knowledge Base

Research on 4,6-bis(benzyloxy)pyrimidine enriches the fundamental understanding of pyrimidine chemistry. The pyrimidine ring is a core structure in numerous biologically important molecules, including nucleic acids and various therapeutic agents. ijamtes.org Investigating the synthesis and reactivity of derivatives like this compound provides valuable insights into how substituents influence the chemical behavior of the pyrimidine core. For instance, the benzyloxy groups at the 4 and 6 positions significantly impact the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity in nucleophilic substitution and other reactions. scbt.com This knowledge is crucial for the rational design of new pyrimidine-based compounds with specific desired properties.

Potential as a Template for Novel Chemical Architectures

The this compound scaffold serves as a versatile template for the construction of more complex and novel chemical architectures. The benzyloxy groups can be readily cleaved and replaced with a wide array of other functional groups, allowing for the synthesis of a diverse library of pyrimidine derivatives. semanticscholar.org This adaptability makes it a valuable starting material for creating new heterocyclic systems. beilstein-journals.org For example, it can be used to synthesize fused pyrimidine derivatives, such as pyrimido[1,6-a]pyrimidines, which are of interest for their potential biological activities. nih.gov The ability to build upon this core structure opens up avenues for discovering molecules with unique three-dimensional shapes and functionalities.

Challenges and Opportunities in Pyrimidine Derivative Synthesis and Reactivity

While the synthesis of this compound itself is relatively straightforward, challenges remain in the selective functionalization of the pyrimidine ring, particularly at the 5-position. semanticscholar.org Developing new synthetic methodologies to overcome these hurdles presents a significant opportunity for organic chemists. Furthermore, exploring the reactivity of this compound under various conditions, such as in metal-catalyzed cross-coupling reactions or multicomponent reactions, could lead to the discovery of novel and efficient synthetic routes to complex pyrimidine derivatives. rsc.org The development of greener and more sustainable synthetic methods for pyrimidine derivatives also remains an important research goal. frontiersin.org

Emerging Research Frontiers for Benzyloxy-Substituted Heterocycles

The presence of benzyloxy groups in heterocyclic compounds is a recurring motif in medicinal chemistry. mdpi.comnih.govmdpi.com Research into benzyloxy-substituted heterocycles, including pyrimidines, is an active and evolving field. univ-ovidius.ro One emerging frontier is the exploration of their potential as bioactive agents, drawing inspiration from related structures found to exhibit a range of biological activities. mdpi.comnih.gov Another area of growing interest is their application in materials science, where the aromatic and hydrogen-bonding capabilities of these molecules could be harnessed to create novel materials with specific optical or electronic properties. researchgate.net The continued investigation of benzyloxy-substituted heterocycles like this compound is poised to yield exciting discoveries in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 4,6-bis(benzyloxy)pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic displacement of chloro or thio groups on pyrimidine precursors. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with benzyl alcohol in the presence of NaH to replace chlorides with benzyloxy groups, yielding 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine . Subsequent oxidation with m-chloroperbenzoic acid converts the methylthio group to a sulfone, enabling further functionalization (e.g., cyanide displacement) . Key optimizations include using anhydrous solvents (DCM, THF), inert atmospheres, and controlled stoichiometry to achieve yields >90% in oxidation steps .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.33–7.44 ppm for benzyl groups and δ 6.28 ppm for pyrimidine CH) .

- IR : Peaks at 1593 cm⁻¹ (C=N stretching) and 1173 cm⁻¹ (C-O-C ether linkage) validate the pyrimidine core and benzyloxy groups .

- Mass spectrometry : APCI+ spectra show molecular ion peaks (e.g., m/z 371 [MH⁺]) .

- Elemental analysis : Matches calculated C, H, N values within 0.3% error .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of derivatives like 4,5,6-trichloropyrimidine-2-carbonitrile from this compound?

Chlorination at the C5 position using N-chlorosuccinimide (NCS) can lead to byproducts due to incomplete regioselectivity. For example, chlorination of this compound-2-carbonitrile yields 30% of the desired trichloro product alongside dimerization or over-chlorinated species . Mitigation strategies include:

- Temperature control (0–5°C) to slow side reactions.

- Use of radical inhibitors (e.g., BHT) to suppress dimerization.

- Monitoring via TLC or HPLC to isolate intermediates .

Q. What structural features of this compound influence its π-π stacking and crystallographic behavior?

X-ray crystallography reveals that benzyloxy groups induce coplanarity between the pyrimidine ring and aromatic substituents, facilitating π-π interactions. For example, dihedral angles between the pyrimidine ring and benzyl groups are <9°, with centroid-to-centroid distances of ~3.58 Å . These interactions enhance thermal stability and influence optoelectronic properties, making the compound suitable for materials science applications .

Q. How do electron-withdrawing/donating substituents affect the reactivity of this compound in cross-coupling reactions?

The benzyloxy groups act as electron-donating substituents, activating the pyrimidine ring for electrophilic substitution at C5. Conversely, replacing benzyloxy with trifluoromethyl groups (electron-withdrawing) redirects reactivity toward nucleophilic attack. For instance, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 1 hr) to achieve >70% yields .

Contradictions and Methodological Challenges

Q. Why do reported yields for this compound derivatives vary significantly across studies?

Discrepancies arise from differences in:

- Purification methods : Column chromatography (silica gel vs. flash chromatography) impacts recovery rates .

- Solvent purity : Residual moisture in THF or DCM reduces NaH efficacy, lowering yields by 10–15% .

- Scale : Milligram-scale syntheses often report higher yields (>80%) than multi-gram procedures (50–60%) due to easier heat/stoichiometry control .

Q. What are the limitations of using this compound in biological studies?

While pyrimidine derivatives are explored for anticancer and antimicrobial activity, this compound itself lacks direct biological data. Its lipophilicity (logP ~3.5) may limit aqueous solubility, requiring prodrug strategies or formulation with cyclodextrins for in vivo testing .

Applications in Materials Science

Q. How is this compound utilized in optoelectronic devices?

Derivatives with extended conjugation (e.g., styryl or triazine groups) exhibit large two-photon absorption cross-sections (σ₂ > 500 GM), making them candidates for OLEDs and nonlinear optical materials . The benzyloxy groups enhance electron transport properties, with HOMO/LUMO levels measured at −6.97 eV/−3.53 eV, ideal for hole-blocking layers in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.